molecular formula C8H4N2O4S B161080 2-Nitro-5-thiocyanatobenzoic acid CAS No. 30211-77-9

2-Nitro-5-thiocyanatobenzoic acid

Cat. No.: B161080
CAS No.: 30211-77-9
M. Wt: 224.20 g/mol
InChI Key: NQUNIMFHIWQQGJ-UHFFFAOYSA-N
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Description

2-Nitro-5-thiocyanatobenzoic acid is a highly reactive chemical compound known for its ability to transfer its cyano group rapidly to nucleophilic thiolates. This compound is commonly used in biochemical assays and protein engineering to modify cysteine residues in proteins, converting them into their S-cyano derivatives .

Biochemical Analysis

Biochemical Properties

2-Nitro-5-thiocyanatobenzoic acid plays a crucial role in biochemical reactions by modifying cysteine residues in proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to cyanylate and cleave proteins at cysteine residues, converting thiol groups into their S-cyano derivatives . This modification is essential for studying protein structure and function, as well as for developing therapeutic proteins. The compound’s ability to transfer its cyano group rapidly to a nucleophilic thiolate makes it a valuable reagent in biochemical assays .

Cellular Effects

This compound influences various cellular processes by modifying cysteine residues in proteins. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the cyanylation of cysteine residues can alter the activity of enzymes and proteins involved in cell signaling, leading to changes in cellular responses . Additionally, the compound’s ability to cleave proteins at specific sites can impact protein function and stability, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves the selective modification of cysteine residues to form S-cyano-cysteine. This modification is achieved through the rapid transfer of the cyano group to a nucleophilic thiolate . The resulting S-cyano-cysteine can undergo reversible intramolecular addition with the cysteine N-amide, generating an intermediate that can participate in nucleophilic acyl substitution . This mechanism is critical for the compound’s ability to cleave proteins at specific sites and modify their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under specific storage conditions, such as at -20°C for long-term storage . Its reactivity can decrease over time due to degradation or exposure to air and light. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify cysteine residues without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, such as disrupting cellular processes and causing cell death . These threshold effects are important for determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of thiol groups in proteins. It interacts with enzymes and cofactors that facilitate the cyanylation reaction, leading to the formation of S-cyano-cysteine . This modification can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways is essential for understanding its impact on cellular function and protein activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The efficient transport and distribution of the compound are crucial for its effectiveness in modifying proteins and influencing cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it needs to be in proximity to its target proteins to exert its effects. Understanding the subcellular distribution of the compound is important for optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-thiocyanatobenzoic acid typically involves the nitration of 5-thiocyanatobenzoic acid. The reaction conditions often require a nitrating agent such as nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Properties

IUPAC Name

2-nitro-5-thiocyanatobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUNIMFHIWQQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067543
Record name Benzoic acid, 2-nitro-5-thiocyanato-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30211-77-9
Record name 2-Nitro-5-thiocyanatobenzoic acid
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Record name 2-Nitro-5-thiocyanobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-nitro-5-thiocyanato-
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Record name Benzoic acid, 2-nitro-5-thiocyanato-
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Record name 2-nitro-5-thiocyanatobenzoic acid
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Record name 2-NITRO-5-THIOCYANOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Nitro-5-thiocyanatobenzoic acid interact with its target and what are the downstream effects?

A: this compound (NTCB) primarily targets cysteine residues in proteins. [, , , , , , , , , ] It reacts with the sulfhydryl group (-SH) of cysteine, initially forming an S-cyano derivative (a thiocyanate). [, ] This modification can have several downstream effects:

  • Cleavage at cysteine residues: Under certain conditions, the S-cyano derivative can be further cleaved, leading to protein fragmentation. This property is particularly useful in protein analysis, such as mapping cysteine residues and identifying protein interaction sites. [, , ]
  • Formation of dehydroalanine: In specific contexts, particularly at the C-terminus of proteins, NTCB can facilitate the conversion of cysteine to dehydroalanine. [] This is a valuable tool for generating protein probes and studying post-translational modifications.
  • Alteration of protein structure and function: The introduction of a cyano group can disrupt protein structure and potentially affect protein activity. This has been observed in studies on enzymes like carboxypeptidase Y and apoflavodoxin. [, ]

Q2: What is the structural characterization of this compound?

A2: this compound has the following structural characteristics:

  • Spectroscopic Data: While specific spectroscopic data depends on the technique used, key features include:
    • NMR: The thiocyanate carbon in NTCB-modified proteins typically shows a characteristic chemical shift in 13C NMR. []
    • Mass Spectrometry: NTCB modification leads to predictable mass shifts in peptides and proteins, aiding in their identification and characterization. [, ]

Q3: How does this compound perform under various conditions?

A3: The performance and applications of NTCB can vary depending on the reaction conditions, including:

  • pH: The reaction of NTCB with cysteine is favored at alkaline pH. []
  • Presence of Cyanide Ions: The addition of excess cyanide ions (CN-) promotes the formation of the S-cyano derivative and minimizes the formation of alternative products. []
  • Protein Structure: The efficiency of dehydroalanine formation is influenced by the location of the cysteine residue within the protein. [] C-terminal cysteines are more readily converted compared to internal ones.

Q4: What are the applications of this compound in studying membrane proteins?

A: NTCB is particularly useful in the analysis of membrane proteins, which are often difficult to study due to their hydrophobicity. [] The use of NTCB, prior to enzymatic digestion, enhances the identification of membrane proteins in mass spectrometry analyses. [] This is because NTCB can more readily access cleavage sites within membrane proteins, improving subsequent enzymatic digestion. []

Q5: Has computational chemistry been used to study this compound?

A: Yes, computational chemistry, particularly molecular orbital calculations, has been used to study the structure and electronic properties of phenylthiocyanates, including NTCB. [] These studies have provided insights into the reactivity of these compounds with thiols, suggesting that nucleophilic attack likely occurs at the cyano-carbon rather than the sulfur atom. []

Q6: Are there alternative compounds or methods for achieving similar results?

A6: While NTCB offers unique advantages, alternative methods for cysteine modification and protein cleavage exist:

  • Other Chemical Reagents: Cyanogen bromide (CNBr) is a well-established reagent for cleaving proteins at methionine residues. []
  • Enzymatic Methods: Proteases like trypsin and chymotrypsin are commonly used for controlled protein digestion. []

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